molecular formula C10H8Cl2N2OS2 B019851 [(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate CAS No. 109349-02-2

[(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate

Cat. No.: B019851
CAS No.: 109349-02-2
M. Wt: 307.2 g/mol
InChI Key: FWTXKQLCTNDYMQ-UHFFFAOYSA-N
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Description

[(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate is a chemical compound with the molecular formula C10H8Cl2N2OS2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate typically involves the reaction of 2,6-dichlorophenol with a suitable thiol reagent, followed by the introduction of a cyanamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product. The compound is typically purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

[(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the cyanamide group to primary amines or other reduced forms.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in solvents such as acetonitrile or methanol at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenoxy group can interact with enzymes or receptors, while the cyanamide group may participate in covalent bonding with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

[(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate can be compared with other similar compounds, such as:

    [(2,4-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide: Similar structure but with different chlorine substitution pattern.

    [(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]thiourea: Contains a thiourea group instead of a cyanamide group.

    [(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]urea: Contains a urea group instead of a cyanamide group.

Properties

IUPAC Name

[(2,6-dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2OS2/c1-16-10(14-5-13)17-6-15-9-7(11)3-2-4-8(9)12/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTXKQLCTNDYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SCOC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375628
Record name [(2,6-dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109349-02-2
Record name [(2,6-dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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